3,6-Dibromochromone
Overview
Description
Synthesis Analysis
The synthesis of chromone derivatives, including those similar to 3,6-Dibromochromone, involves various strategies that enable the introduction of different substituents into the chromone scaffold. One method described the synthesis of chromone derivatives by reacting electron-rich amino-heterocycles with 3-(dichloroacetyl)chromone, leading to a diverse set of fused pyridines (Iaroshenko et al., 2011). Another approach involved the nitration of dibromo-trifluoromethylchromone, showcasing the reactivity of the chromone core under different conditions (Sosnovskikh & Usachev, 2002).
Molecular Structure Analysis
The structure of 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde, a compound related to 3,6-Dibromochromone, was found to be essentially coplanar, demonstrating the planarity of the chromone derivatives. The crystal structure facilitated by halogen bonds and π–π stacking interactions highlights the importance of non-covalent interactions in determining the molecular conformation (Ishikawa, 2014).
Chemical Reactions and Properties
Chromone derivatives undergo various chemical reactions, reflecting their versatile reactivity. For instance, the synthesis of chromone-containing tripeptides via pseudo-five-component reactions demonstrates the ability of chromone derivatives to participate in complex transformations, leading to structurally interesting and pharmacologically significant compounds (Teimouri et al., 2011).
Physical Properties Analysis
Studies on chromone derivatives often include investigations of their physical properties, such as spectroscopic characteristics. For example, the vibrational spectroscopic analysis of 2-amino 6-bromo 3-formylchromone provided insights into the vibrational modes and molecular interactions within chromone derivatives, contributing to a deeper understanding of their structural dynamics (Gupta et al., 2012).
Chemical Properties Analysis
The chemical properties of chromone derivatives, including 3,6-Dibromochromone, are influenced by their functional groups and molecular structure. The reactivity towards different nucleophiles and the formation of novel compounds through various chemical reactions illustrate the rich chemistry of chromone derivatives. For example, the study on the chemical reactivity of 6,8-dibromo-7-hydroxychromone-3-carboxaldehyde towards nitrogen nucleophiles showcases the potential for synthesizing a wide range of heterocyclic compounds (Ibrahim et al., 2015).
Scientific Research Applications
Chromone derivatives like 3,6-Dibromochromone are useful in drug discovery, serving as structural scaffolds for biological activities and aiding in drug design (Dahlén, Wallén, Grøtli, & Luthman, 2006).
3,6-Dibromochromone has shown potential as an anti-inflammatory agent, suggesting its use in developing new anti-inflammatory drugs (Opretzka et al., 2019).
The compound is key in the synthesis of chromone-based multitarget-directed ligands, with optimized synthetic routes speeding up discovery processes (Cagide, Oliveira, Reis, & Borges, 2019).
Derivatives of 3,6-Dibromochromone exhibit antimicrobial activity against various microorganisms and impact the plastid system of Euglena gracilis (El-Shaaer et al., 1998).
The compound contributes to the high-yield synthesis of fisetin, a substance with medicinal importance, via Pd-catalyzed mono- and bis-arylation processes (Rao & Kumar, 2014).
3,6-Dibromochromone derivatives induce apoptosis in leukemia cells and modulate MAPK signaling pathways, demonstrating potential in cancer treatment (Chang et al., 2010).
Additionally, the compound is used in fluorophores for probe development and applications in biological research (Kyriukha et al., 2018).
Some derivatives exhibit tumor cell-specific cytotoxicity and potential anti-HIV activity (Kawase et al., 2007).
The methoxy group at certain positions in 3-styrylchromones, related to 3,6-Dibromochromone, enhances tumor-specificity and induces apoptosis in specific cancer cells (Takao et al., 2019).
Moreover, 3,6-Dibromochromone derivatives protect against neuron-specific oxidative stress and apoptosis, highlighting their neuroprotective potential (Kim et al., 2015).
properties
IUPAC Name |
3,6-dibromochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2O2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSJGLRPSYOZLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromochromone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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